molecular formula C7H8BrN3O2 B1608343 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine CAS No. 89791-76-4

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

Cat. No. B1608343
CAS RN: 89791-76-4
M. Wt: 246.06 g/mol
InChI Key: AWUOLSBKAQIADQ-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine is a chemical compound with the linear formula C7H8BrN3O2 . It is a solid substance that is stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine is represented by the InChI code 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine has a molecular weight of 246.06 . It is a solid at room temperature .

Scientific Research Applications

Oxidation Process Improvement

A study by Agosti et al. (2017) detailed the improvement of the hydrogen peroxide oxidation process for synthesizing 5-Bromo-2-nitropyridine from the corresponding amine. This process faced challenges such as low conversion and reproducibility in lab trials. Through safety and stability studies of the oxidation reaction, a reproducible and safe protocol was developed, achieving consistent results for large-scale production (Agosti, Bertolini, Bruno, Lautz, Glarner, & Deichtmann, 2017).

Amination Techniques

Lang et al. (2001) explored the amination of bromopyridines, including 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine, under copper catalysis. Their study demonstrated an efficient protocol with low catalyst loading, mild reaction conditions, and excellent yield, highlighting its potential in diverse aryl halide aminations (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Ligand Synthesis for Coordination Chemistry

Charbonnière, Weibel, and Ziessel (2002) investigated the synthesis of flexible polydentate ligands using 5',6-disubstituted-2,2'-bipyridines, including derivatives of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine. Their work focused on developing ligands for potential applications in coordination chemistry, showcasing the versatility of this compound in synthesizing complex molecules with potential for creating novel metal-organic frameworks (Charbonnière, Weibel, & Ziessel, 2002).

Catalysis and Nitro-group Migration

Yao, Blake, and Yang (2005) conducted a study on the reaction of 3-bromo-4-nitropyridine with amine, which is closely related to the compound . Their research revealed an unexpected nitro-group migration product, providing insights into the behavior of such compounds under different conditions. This finding could be relevant for understanding the reactivity and potential applications of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine in synthetic chemistry (Yao, Blake, & Yang, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

5-bromo-4,6-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUOLSBKAQIADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394655
Record name 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

CAS RN

89791-76-4
Record name 2-Amino-5-bromo-4,6-dimethyl-3-nitropyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,6-dimethyl-3-nitro-2-pyridinylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-5-BROMO-4,6-DIMETHYL-3-NITROPYRIDINE
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Synthesis routes and methods

Procedure details

4 g (20 mmol) of the product obtained in Stage A are dissolved in 16 ml of concentrated sulfuric acid with stirring and cooling in ice. The solution is brought to 55° C. and 1.3 ml of concentrated nitric acid are added dropwise, care being taken to maintain the temperature between 55° and 60° C. The stirring is continued for 20 minutes and the mixture is then poured onto crushed ice. The product is precipitated by addition of 40% sodium hydroxide. It is filtered off, washed with water and then dried. 3.7 g of product are thus collected. The product is recrystallized from 95° C. ethanol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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